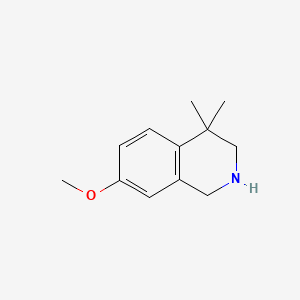

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . The synthesis of (±)-7-Hydroxy-6-methoxy-1- (4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound’s importance in synthetic chemistry.Molecular Structure Analysis

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .Chemical Reactions Analysis

Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound’s significance in understanding reaction mechanisms. Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been highlighted, in particular, reactions involving isomerization of iminium intermediate ( exo / endo isomerization) are highlighted .Scientific Research Applications

Alkaloid Isolation and Characterization : It is a major alkaloid isolated from Hammada scoparia leaves, characterized by NMR spectroscopy and X-ray crystallographic techniques, with a focus on its structure and intermolecular hydrogen bonding (Jarraya et al., 2008).

Synthetic Applications : The synthesis of similar tetrahydroisoquinoline derivatives, specifically the synthesis of (±)-7-Hydroxy-6-methoxy-1-(4-methoxybenzyl)-2,8-dimethyl-1,2,3,4-tetrahydroisoquinoline, a degradation product of repanduline, highlights the compound's importance in synthetic chemistry (Aoki & Harley-Mason, 1967).

New Compound Discovery : New alkaloids structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, with variations in methoxy and hydroxyl groups, have been discovered in Corydalis humosa (Zheng et al., 2013).

Stereochemistry in Chemical Reactions : Studies on the stereochemistry of hydride transfer in acid-catalyzed disproportionation of similar compounds, including 7-methoxy-1,3,4-trimethyl-1,2-dihydroquinoline, demonstrate the compound's significance in understanding reaction mechanisms (Gogte, Salama, & Tilak, 1970).

Pharmacological Research : Compounds structurally related to 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline have been studied for their transient effects on locomotor activity in mice, highlighting the compound's potential in pharmacological research (Nakagawa et al., 1996).

Antitubulin and Antiproliferative Activities : The synthesis of tetrahydroisoquinoline derivatives, including a C3 methyl-substituted sulfamate derivative, has shown significant antiproliferative activity against various cancer cell lines, suggesting its therapeutic potential (Dohle et al., 2014).

Synthesis Techniques : Techniques for the synthesis of related tetrahydroisoquinoline compounds, such as 7-bromo-1,2,3,4-tetrahydroisoquinoline and 6-methoxy-1,2,3,4-tetrahydro-[2,7]-naphthyridine, provide insights into the broader field of chemical synthesis (Zlatoidský & Gabos, 2009).

Radiation Biology : The compound has been explored in radiation biology, particularly in investigating the pre-sensitization of breast cancer cells to radiation, showing increased cytotoxicity and potential for reduced radiation and drug doses (Hargrave et al., 2022).

properties

IUPAC Name |

7-methoxy-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-12(2)8-13-7-9-6-10(14-3)4-5-11(9)12/h4-6,13H,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZATCHNQIJRHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=C1C=CC(=C2)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745176 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

CAS RN |

1267980-37-9 |

Source

|

| Record name | 7-Methoxy-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B572750.png)

![2-Ethylhexyl 4,6-dibromo-3-fluorothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B572752.png)

![2,4-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B572754.png)

![5-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572763.png)